molecular formula C14H14F3N3O2 B2737823 4-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine CAS No. 2380174-09-2

4-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine

Cat. No.: B2737823
CAS No.: 2380174-09-2
M. Wt: 313.28
InChI Key: BNSNQTGJXBBDOE-UHFFFAOYSA-N
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Description

4-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxazole ring, a trifluoromethyl group, and a pyridine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the oxazole ring and the introduction of the trifluoromethyl and pyridine groups. One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific reagents to facilitate the formation of the desired structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized oxazole derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

4-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-({1-[(3-Methyl-1,2-oxazol-5-yl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine include:

  • 3-Methyl-5-(trifluoromethyl)pyrazole
  • 2-[[3-(trifluoromethyl)pyridin-4-yl]oxy]azetidine
  • 1,2-Oxazole derivatives with various substituents

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-5-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c1-9-4-11(22-19-9)6-20-7-12(8-20)21-10-2-3-18-13(5-10)14(15,16)17/h2-5,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSNQTGJXBBDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CC(C2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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